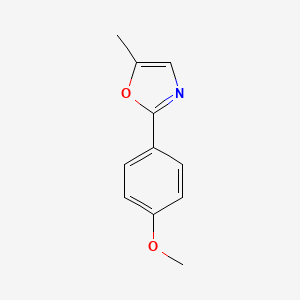

2-(4-Methoxyphenyl)-5-methyloxazole

描述

2-(4-Methoxyphenyl)-5-methyloxazole is a substituted oxazole derivative characterized by a 4-methoxyphenyl group at position 2 and a methyl group at position 5 of the oxazole ring. Oxazoles are aromatic heterocycles containing one oxygen and one nitrogen atom, widely studied for their electronic properties and applications in materials science and medicinal chemistry. The methoxy group at the para position of the phenyl ring enhances electron donation through resonance, influencing photophysical properties such as fluorescence emission and quantum yield .

属性

分子式 |

C11H11NO2 |

|---|---|

分子量 |

189.21 g/mol |

IUPAC 名称 |

2-(4-methoxyphenyl)-5-methyl-1,3-oxazole |

InChI |

InChI=1S/C11H11NO2/c1-8-7-12-11(14-8)9-3-5-10(13-2)6-4-9/h3-7H,1-2H3 |

InChI 键 |

FCNLRRVHXJLUOG-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=C(O1)C2=CC=C(C=C2)OC |

产品来源 |

United States |

相似化合物的比较

Comparison with Fluorescent Oxazole Derivatives

Substituents on the oxazole ring significantly modulate fluorescence properties. Evidence from Molecules (2015) highlights the following trends for oxazole derivatives in dichloromethane (Table 1):

| Compound | Substituents | Emission Intensity | Stokes Shift (nm) | Quantum Yield |

|---|---|---|---|---|

| 5d | 2-(4-Methoxyphenyl), 4-(4-Fluorophenyl) | Highest | ~130 | 0.42 |

| 5g | 2,4-bis(4-Methoxyphenyl) | High | ~125 | 0.38 |

| 5f | 2-(4-Methoxyphenyl), 4-(3-Fluorophenyl) | Moderate | ~120 | 0.35 |

| 5a | 2-Phenyl, 4-(4-Fluorophenyl) | Low | ~110 | 0.28 |

Key Findings :

- The 4-methoxyphenyl group at position 2 enhances π-electron delocalization, leading to higher emission intensity and redshift compared to fluorine-substituted analogs .

- Compound 5d exhibits the strongest emission due to synergistic resonance effects from the 4-fluorophenyl (moderate donor) and 2-(4-methoxyphenyl) (strong donor) groups.

- Stokes shifts (~110–130 nm) indicate significant structural reorganization post-excitation, attributed to the polarizable π-conjugated framework .

Comparison with Methyl-Substituted Heterocycles

| Compound | Hindering Potential (cm⁻¹) | Reference |

|---|---|---|

| 2-Methyloxazole | 251.8 | |

| 4-Methyloxazole | 428.0 | |

| 5-Methyloxazole | 477.9 | |

| 4-Methylthiazole | ~214* |

*Estimated based on a 50% reduction from oxazole analogs due to sulfur substitution .

Key Findings :

- Hindering potentials increase with methyl substitution closer to the oxygen atom (5-methyl > 4-methyl > 2-methyl).

- Replacing oxygen with sulfur (e.g., in thiazoles) reduces rotational barriers by up to 50%, enhancing molecular flexibility. This trend is critical for designing flexible scaffolds in drug discovery .

Comparison of Physical Properties

Melting points of structurally related oxazoles (from British Chemical Abstracts, 1929 ):

| Compound | Melting Point (°C) |

|---|---|

| 2-Phenyl-5-γ-tolyloxazole | 81 |

| 5-Phenyl-2-piperonyloxazole | 116–117 |

| 2-γ-p-Anisyl-5-γ-p-tolyloxazole | 88 |

| 2-Phenyl-γ-γ-nitrophenyloxazole | 187 |

准备方法

Reaction Mechanism and Conditions

This method involves a three-step sequence starting with the formation of ethyl ethoxymethyleneacetoacetate (1 ) from ethyl acetoacetate, triethyl orthoformate, and acetic anhydride at 100–110°C. The intermediate 1 undergoes cyclocondensation with hydroxylamine sulfate in the presence of sodium acetate at −5°C to 0°C, yielding ethyl-5-methylisoxazole-4-carboxylate (2 ). Acid hydrolysis of 2 with HCl or H<sub>2</sub>SO<sub>4</sub> produces 5-methylisoxazole-4-carboxylic acid (3 ), which is subsequently chlorinated with thionyl chloride to form the acyl chloride (4 ). Coupling 4 with 4-methoxyaniline in toluene at 0–5°C yields the target compound.

Optimization and Challenges

-

Isomer Suppression : Reverse addition of hydroxylamine sulfate minimizes the formation of ethyl-3-methylisoxazole-4-carboxylate (isomeric impurity <0.1%).

-

Solvent System : A toluene-acetic acid mixture (3:1 v/v) during crystallization of 3 enhances purity (HPLC potency >99.8%).

-

Yield : 52–85% over five steps, with the cyclocondensation step as the rate-limiting stage.

Rhodium-Catalyzed Oxazole Synthesis

Dirhodium Tetraacetate-Mediated Cyclization

Diazocarbonyl precursors react with dirhodium tetraacetate in dichloromethane under microwave irradiation (80°C, 5 min), followed by dehydration with phosphorus oxychloride to form the oxazole core. For 2-(4-methoxyphenyl)-5-methyloxazole, methyl 2-(4-methoxyphenyl)-4-methyloxazole-5-carboxylate is synthesized in 78% yield via this method.

Advantages and Limitations

-

Efficiency : Microwave irradiation reduces reaction time from hours to minutes.

-

Byproduct Formation : Fluorinated dirhodium catalysts (e.g., Rh<sub>2</sub>(hfacam)<sub>4</sub>) suppress dimerization byproducts.

-

Substrate Scope : Limited to electron-deficient aldehydes due to carbene stability requirements.

Van Leusen Oxazole Synthesis with TosMIC

General Protocol

4-Methoxybenzaldehyde reacts with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol under basic conditions (DABCO or K<sub>2</sub>CO<sub>3</sub>) to form the oxazole ring. The reaction proceeds via a [3+2] cycloaddition mechanism, with the TosMIC acting as a nitrile equivalent.

Performance Metrics

-

Yield : 70–89% under optimized conditions (MeOH, 60°C, 12 h).

-

Scalability : Demonstrated at 100-g scale without yield reduction.

Cyclization Using Thionyl Chloride or POCl<sub>3</sub>

Thionyl Chloride-Mediated Acyl Chloride Formation

5-Methylisoxazole-4-carboxylic acid (3 ) reacts with excess thionyl chloride in toluene at 85°C to form the acyl chloride (4 ), which is coupled in situ with 4-methoxyaniline. This method avoids isolation of 4 , reducing hydrolysis risks.

POCl<sub>3</sub>-Assisted Cyclodehydration

N-Propargylamides derived from 4-methoxybenzoyl chloride undergo cycloisomerization with Zn(OTf)<sub>2</sub> (5 mol%) in 1,2-dichloroethane, followed by hydroxyalkylation with trifluoropyruvate to form the oxazole. While primarily used for CF<sub>3</sub>-substituted analogs, this method adapts to aryl-substituted oxazoles with 65–72% yields.

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

-

Cost Efficiency : Cyclocondensation remains the most cost-effective route due to low catalyst costs and high atom economy.

-

Environmental Impact : Van Leusen synthesis generates non-toxic byproducts (TsOH), aligning with green chemistry principles.

-

Regulatory Compliance : Thionyl chloride methods require rigorous handling due to SO<sub>2</sub> emissions, necessitating scrubbers .

常见问题

Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)-5-methyloxazole, and how are reaction conditions optimized?

The synthesis of oxazole derivatives often employs the Bischler-Napieralski reaction, which involves cyclodehydration of acylated amino alcohols or related precursors. For example, tyrosine derivatives can be converted to oxazoles under acidic conditions with reagents like POCl₃ . Optimization includes controlling temperature (e.g., reflux in anhydrous solvents) and stoichiometry of dehydrating agents. Reaction progress is monitored via TLC or HPLC, and yields are improved by iterative adjustments to solvent polarity and catalyst loading .

Q. Which analytical techniques are most effective for characterizing this compound?

High-Resolution Mass Spectrometry (HRMS) is critical for confirming molecular weight and fragmentation patterns, while elemental analysis (EA) validates empirical formulas. Discrepancies in EA results (e.g., C 73.00% observed vs. C 73.20% calculated) may indicate impurities, necessitating recrystallization or column chromatography . Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in studies of isoxazole analogs .

Q. How is purity assessed for this compound, and what impurities are commonly observed?

Purity is evaluated using HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) and ¹H/¹³C NMR to detect residual solvents or by-products. Impurities like dimethylamino derivatives or halogenated side products may arise from incomplete purification or side reactions during synthesis. Reference standards for related oxazole impurities (e.g., EP-grade hydrochlorides) are used for spiking experiments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, analogs with similar structures require handling under inert atmospheres (N₂/Ar) due to potential hygroscopicity or oxidation. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and fume hoods. Storage at 2–8°C in amber vials minimizes degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between calculated and experimental elemental analysis data?

Discrepancies in elemental composition (e.g., C/H/N deviations) may arise from incomplete combustion during EA or residual solvents. Cross-validation via HRMS and combustion ion chromatography (CIC) improves accuracy. For instance, a 0.14% nitrogen discrepancy in C₁₈H₁₇NO₃ was resolved by repeating EA after recrystallization .

Q. What methodologies enable the synthesis of isotopically labeled analogs for mechanistic studies?

Carbon-14 labeling at the methoxyphenyl ring can be achieved using [¹⁴C]-toluene as a precursor. The synthesis involves Friedel-Crafts acylation followed by oxazole cyclization, with radiometric TLC used to track isotopic incorporation. Purification via flash chromatography ensures >98% radiochemical purity, as demonstrated in studies of 2-(4-methoxyphenyl)ethanol .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions and frontier molecular orbitals. For example, the methoxy group’s electron-donating effect stabilizes cationic intermediates in SN1 pathways, while steric hindrance at the oxazole ring influences regioselectivity. Solvent effects are simulated using Polarizable Continuum Models (PCM) .

Q. How do structural modifications to the oxazole core affect biological activity in comparative studies?

Replacing the methyl group with bulkier substituents (e.g., phenyl or bromophenyl) alters lipophilicity and binding affinity. Bioactivity assays (e.g., anti-convulsant or antibacterial tests) are conducted on isoxazole analogs, with IC₅₀ values compared via dose-response curves. Structural analogs like 3-(4-bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole show enhanced activity due to halogen-mediated interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。